Acetamide, N-(2-chloro-4,6-difluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-chloro-4,6-difluorophenyl)-: is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- typically involves the acylation of 2-chloro-4,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-4,6-difluoroaniline+acetic anhydride→Acetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.
-
Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
-
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitriles.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,4-difluorophenyl)-
- Acetamide, N-(4-bromo-2,6-difluorophenyl)-
- Acetamide, N-(2,6-difluorophenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Acetamide, N-(2-chloro-4,6-difluorophenyl)-, also known by its CAS number 36556-57-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C8H6ClF2NO |
Molecular Weight | 201.59 g/mol |
IUPAC Name | N-(2-chloro-4,6-difluorophenyl)acetamide |
CAS Number | 36556-57-7 |
Pharmacological Profile
Acetamide derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:
- Antibacterial Activity : Research indicates that acetamide derivatives demonstrate significant antibacterial properties against various pathogens. For instance, certain derivatives have shown effectiveness comparable to standard antibiotics like ceftriaxone against strains such as E. faecalis and P. aeruginosa .
- Anti-inflammatory Effects : Acetamide compounds have been reported to inhibit the production of pro-inflammatory mediators such as COX-2 and iNOS, suggesting their potential use in treating inflammatory conditions .
- Anticancer Properties : Some studies have indicated that acetamide derivatives possess anticancer activity, showing promise in inhibiting tumor cell proliferation . The structure-activity relationship (SAR) studies highlight that modifications on the aromatic ring significantly influence their cytotoxicity against cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of acetamide, N-(2-chloro-4,6-difluorophenyl)- is closely linked to its structural features. The presence of the chloro and difluoro substituents on the phenyl ring plays a crucial role in enhancing its biological potency. SAR studies reveal that:
- Substituent Effects : Electron-withdrawing groups (like Cl and F) at specific positions on the aromatic ring enhance the compound's reactivity and biological efficacy.
- Positioning of Functional Groups : The positioning of substituents significantly affects the binding affinity to biological targets. For example, compounds with fluorine substitutions at the para position exhibit increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .
Case Studies
- Antibacterial Efficacy : A study evaluating various acetamide derivatives demonstrated that those with 2-chloro and 4,6-difluoro substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against K. pneumoniae and S. typhi, showcasing their potential as effective antibacterial agents .
- Anti-inflammatory Activity : In vitro assays revealed that acetamide derivatives significantly reduced the expression of inflammatory markers in macrophage cell lines. Notably, compounds with electron-donating groups showed enhanced anti-inflammatory effects compared to those without such modifications .
- Cytotoxicity Against Cancer Cells : A series of acetamide derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with specific halogen substitutions had IC50 values in the low micromolar range, indicating strong antiproliferative activity .
Properties
CAS No. |
36556-57-7 |
---|---|
Molecular Formula |
C8H6ClF2NO |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
N-(2-chloro-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI Key |
FNAZJXGKEVQSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.